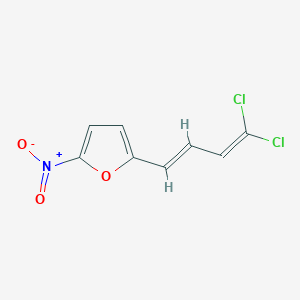
2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran is a synthetic organic compound characterized by the presence of a nitrofuran ring and a dichlorobutadiene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran typically involves the reaction of 4,4-dichlorobutadiene with 5-nitrofuran under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The dichlorobutadiene moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of the nitrofuran ring.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran involves its interaction with specific molecular targets and pathways. The nitrofuran ring can interact with biological macromolecules, leading to various biological effects. The dichlorobutadiene moiety can also participate in chemical reactions that modulate the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrobenzene
- 2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrothiophene
Uniqueness
2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran is unique due to the presence of both a nitrofuran ring and a dichlorobutadiene moiety, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C8H5Cl2NO3 |
|---|---|
Molecular Weight |
234.03 g/mol |
IUPAC Name |
2-[(1E)-4,4-dichlorobuta-1,3-dienyl]-5-nitrofuran |
InChI |
InChI=1S/C8H5Cl2NO3/c9-7(10)3-1-2-6-4-5-8(14-6)11(12)13/h1-5H/b2-1+ |
InChI Key |
KUOIDIWTHZPQBI-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=C(Cl)Cl |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-Methyl-3-(3-methylbutyl)pyrrolidin-3-yl]phenol](/img/structure/B12917796.png)
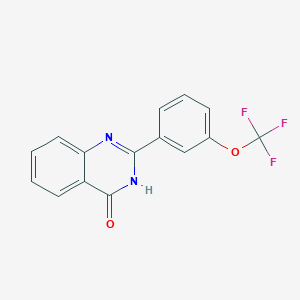

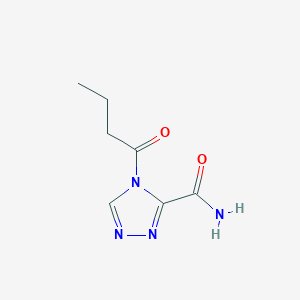
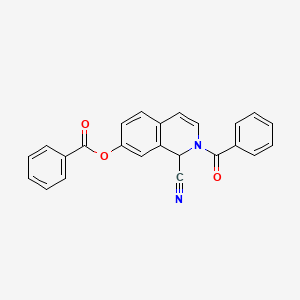


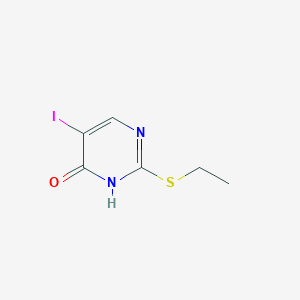



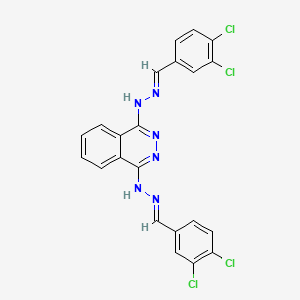
![5-Amino-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917883.png)
